molecular formula C9H14N2O2 B14872170 2,8-Diazaspiro[4.6]undecane-3,9-dione

2,8-Diazaspiro[4.6]undecane-3,9-dione

Cat. No.: B14872170
M. Wt: 182.22 g/mol
InChI Key: YXBGBORFYJNOSE-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.6]undecane-3,9-dione is a bicyclic diketopiperazine featuring a spirocyclic framework with nitrogen atoms at positions 2 and 8 and two ketone groups at positions 3 and 7.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2,9-diazaspiro[4.6]undecane-3,8-dione

InChI

InChI=1S/C9H14N2O2/c12-7-1-2-9(3-4-10-7)5-8(13)11-6-9/h1-6H2,(H,10,12)(H,11,13)

InChI Key

YXBGBORFYJNOSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1=O)CC(=O)NC2

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Cyclocondensation and Reduction

The most well-documented approach to 2,8-diazaspiro[4.6]undecane-3,9-dione involves a multi-step sequence beginning with N-benzyl piperidine-4-ketone and ethyl cyanoacetate. This method, adapted from a patented protocol for analogous diazaspiro compounds, proceeds through three critical stages:

Formation of the Dicyanocarbodiimide Intermediate

In the initial step, N-benzyl piperidine-4-ketone reacts with ethyl cyanoacetate in a colamine solution at 0°C for eight days. The reaction generates a dicyanocarbodiimide intermediate (9-benzyl-3,9-diaza-2,4-dioxo-1,5-dicyano spiral shell[4.6]undecane) with a 65% yield. The colamine solvent facilitates imine formation while suppressing side reactions.

Acidic Hydrolysis and Decarboxylation

The dicyano intermediate undergoes hydrolysis in a 50% phosphate buffer at 110°C for 30 hours. This step selectively cleaves the nitrile groups, yielding 9-benzyl-3,9-diaza-2,4-dioxo-spiral[4.6]undecane with 64% efficiency. The acidic conditions promote decarboxylation, critical for forming the diketone moiety.

Lithium Aluminum Hydride Reduction

The final reduction step employs lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under reflux for 16 hours. This reduces the diketone to the corresponding diamine, 3-benzyl-2,8-diazaspiro[4.6]undecane, with a 73% yield. Subsequent deprotection via hydrogenolysis (10% Pd/C, H₂ at 50 psi) removes the benzyl group, affording the target compound.

Table 1: Key Parameters for Multi-Step Synthesis
Step Reagents/Conditions Yield
Cyclocondensation Ethyl cyanoacetate, colamine, 0°C 65%
Hydrolysis/Decarboxylation H₃PO₄ buffer, 110°C, 30 hrs 64%
LAH Reduction LAH, THF, reflux, 16 hrs 73%
Deprotection Pd/C, H₂, 50 psi 82%

Protecting Group Strategies

Successful synthesis of this compound necessitates judicious use of protecting groups to prevent side reactions:

Benzyl Protection

The benzyl group in N-benzyl piperidine-4-ketone shields the amine during cyclocondensation, ensuring regioselective imine formation. Hydrogenolytic removal with Pd/C preserves the spiro framework.

tert-Butoxycarbonyl (Boc) and Ethoxycarbonyl Groups

In analogous syntheses, Boc groups introduce steric bulk to direct cyclization, while ethoxycarbonyl moieties enhance solubility for purification. These groups are removed under mild acidic or reductive conditions.

Challenges and Optimization Opportunities

Stereochemical Control

The spiro center’s configuration remains a challenge, as current methods yield racemic mixtures. Chiral auxiliaries or asymmetric catalysis could address this limitation.

Yield Improvement

The multi-step approach’s 25% overall yield stems primarily from LAH reduction inefficiencies. Substituting LAH with milder reductants (e.g., NaBH₄/CeCl₃) may improve selectivity.

Green Chemistry Considerations

Replacing THF with cyclopentyl methyl ether (CPME) and minimizing Pd/C usage could enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.6]undecane-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro diketones, while reduction can produce spiro alcohols .

Scientific Research Applications

2,8-Diazaspiro[4.6]undecane-3,9-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a scaffold in drug design due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.6]undecane-3,9-dione involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit viral replication by targeting viral enzymes. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Anticonvulsant Activity

Compounds like 5a–f and 6a–x (–2) exhibit anticonvulsant properties by mimicking hydantoins, a classical anticonvulsant class. The spiro[5.5]undecane derivative 5d shows superior yield (80%) and thermal stability (m.p. 162°C), suggesting advantages in formulation over smaller-ring analogs .

Cell Adhesion Modulation

3,9-Diazaspiro[5.5]undecane () demonstrates non-peptidic induction of syndecan-4 clustering, a mechanism critical in wound healing.

Patent and Commercial Relevance

Patent filings for 2,8-diazaspiro[4.5]decane derivatives () highlight industrial interest in this scaffold for CNS disorders. The [4.6] variant’s larger ring may offer patentable novelty in pharmacokinetic profiles .

Challenges and Limitations

  • Synthetic Complexity: Alkylation steps (e.g., for triazaspiro derivatives) often require phase-transfer catalysts and yield impurities (e.g., Imp. K–N in ), complicating scale-up .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,8-Diazaspiro[4.6]undecane-3,9-dione, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of this compound often involves spirocyclization strategies using Boc-protected intermediates. For example, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate (CAS: 191805-29-5) serves as a precursor, where deprotection under acidic conditions (e.g., TFA) yields the free spiroamine. Optimizing reaction parameters such as temperature (0–25°C), solvent choice (e.g., DCM or THF), and stoichiometry of reagents (e.g., 1.2–2.0 eq. of coupling agents) can enhance yields to >75% . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity.

Q. Which analytical techniques are most reliable for characterizing this compound and its impurities?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C-NMR are critical for structural confirmation. Impurity profiling, such as detecting 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS: 21098-11-3), requires HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and comparison against reference standards from pharmacopeial guidelines (e.g., EP Impurity K, L, M) . Quantification via LC-MS/MS ensures sensitivity down to 0.1% impurity levels.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for spirocyclic derivatives under varying synthetic conditions?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from conformational flexibility or solvent-dependent tautomerism. For example, Boc-protected intermediates (e.g., CAS: 674792-08-6) exhibit distinct 1H^1H-NMR shifts in polar vs. nonpolar solvents due to restricted rotation. Computational modeling (DFT or MD simulations) paired with variable-temperature NMR can clarify dynamic behavior . Cross-validating data with X-ray crystallography (if crystalline) provides definitive structural evidence.

Q. What mechanistic insights explain the biological activity of this compound in heparan sulfate-mediated cell adhesion?

  • Methodological Answer : Studies on analogs like 3,9-Diazaspiro[5.5]undecane suggest cooperative binding to heparan sulfate (HS), inducing syndecan-4 clustering on cell surfaces. To investigate this, perform surface plasmon resonance (SPR) to measure binding kinetics (KDK_D) and confocal microscopy to visualize HS assembly. Mutagenesis of HS-binding domains (e.g., sulfation sites) can validate specificity .

Q. How do structural modifications (e.g., nitro groups) impact the stability and energetic properties of spirocyclic compounds?

  • Methodological Answer : Introducing nitro groups, as in 2,4,8,10-tetranitro-2,4,8,10-tetraazaspiro[5.5]undecane-3,9-dione, increases thermal instability. Accelerated rate calorimetry (ARC) and TGA/DSC analyses reveal decomposition onset temperatures (e.g., 180–220°C) and activation energies (EaE_a) via Kissinger or Ozawa methods. Comparative studies with non-nitrated analogs highlight trade-offs between energy density and safety .

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